6-chloro-3H-[1,3]thiazolo[4,5-c]pyridine-2-thione
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Overview
Description
6-chloro-3H-[1,3]thiazolo[4,5-c]pyridine-2-thione is a heterocyclic compound that integrates a thiazole ring with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3H-[1,3]thiazolo[4,5-c]pyridine-2-thione typically involves the cyclization of appropriate thiazole and pyridine precursors. One common method involves the reaction of 2-aminothiazole with 2-chloronicotinic acid under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) and a base like triethylamine (TEA) to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3H-[1,3]thiazolo[4,5-c]pyridine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can result in a variety of derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
6-chloro-3H-[1,3]thiazolo[4,5-c]pyridine-2-thione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and antitumor activities.
Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Catalysis: The compound serves as a catalyst or catalyst precursor in various organic reactions, enhancing reaction rates and selectivity.
Mechanism of Action
The mechanism of action of 6-chloro-3H-[1,3]thiazolo[4,5-c]pyridine-2-thione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The compound’s thiazole and pyridine rings allow it to form strong interactions with biological macromolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-3H-[1,3]thiazolo[4,5-b]pyridine-2-thione
- 6-chloro-3H-[1,3]thiazolo[4,5-d]pyridine-2-thione
Uniqueness
6-chloro-3H-[1,3]thiazolo[4,5-c]pyridine-2-thione is unique due to its specific ring fusion pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities.
Properties
IUPAC Name |
6-chloro-3H-[1,3]thiazolo[4,5-c]pyridine-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2S2/c7-5-1-4-3(2-8-5)9-6(10)11-4/h1-2H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZZEZJBZYCWRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1Cl)NC(=S)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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